molecular formula C11H8Cl2N2O2S2 B3083523 N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142200-30-3

N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No.: B3083523
CAS No.: 1142200-30-3
M. Wt: 335.2 g/mol
InChI Key: ZXNAMXVAPFEUPO-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (CAS 1142200-30-3) is a synthetic heterocyclic compound with a molecular formula of C 11 H 8 Cl 2 N 2 O 2 S 2 and a molecular weight of 335.23 g/mol [ citation:1 ][ citation:2 ]. This compound is of significant interest in early-stage pharmacological and oncological research, particularly in the development of novel anticancer agents. The core structure incorporates a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities [ citation:5 ]. Heterocycles like the thiazolidinone and thiadiazole moieties present in this molecule are recognized as bioisosteres of natural nucleotides, which can allow them to interfere with critical cellular processes such as DNA replication in cancer cells [ citation:5 ]. Furthermore, the mercapto (thiol) group serves as a key pharmacophore, enhancing the molecule's ability to interact with biological targets and contributing to the cytotoxic properties observed in related compounds [ citation:8 ]. Researchers can leverage this compound as a key intermediate or precursor for designing potential inhibitors of enzymes like Focal Adhesion Kinase (FAK) or tubulin polymerization, which are prominent targets in anticancer drug discovery [ citation:5 ]. Please Note: This product is labeled with the hazard class IRRITANT [ citation:7 ]. It is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals [ citation:1 ].

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S2/c12-6-2-1-5(3-7(6)13)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNAMXVAPFEUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC2C(=O)NC(=S)S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Introduction of the Acetamide Group: The thiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group.

    Substitution with 3,4-Dichloroaniline: Finally, the compound is reacted with 3,4-dichloroaniline to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mercapto group (-SH) acts as a nucleophile, participating in substitution reactions with alkyl halides or aryl halides. For example:

  • Reaction with methyl iodide : Forms the S-methylated derivative under basic conditions (e.g., triethylamine in DMF at 60–80°C).

  • Reaction with benzyl chloride : Produces S-benzyl derivatives, often used to enhance lipophilicity for pharmacological studies .

Key Parameters :

Reaction ComponentConditions
SolventDMF, ethanol
CatalystTriethylamine
Temperature60–80°C
Yield70–85% (optimized)

Oxidation Reactions

The -SH group oxidizes to sulfonic acid (-SO₃H) or disulfide (-S-S-) under controlled conditions:

  • Oxidation with H₂O₂ : In acetic acid at room temperature, the mercapto group converts to sulfonic acid.

  • Disulfide formation : Aerobic oxidation in basic media (pH 9–10) yields dimeric disulfide derivatives .

Oxidation Pathways :

Oxidizing AgentProductApplication
H₂O₂Sulfonic acid derivativeEnhanced solubility
O₂ (air)Disulfide dimerStabilization

Cyclocondensation Reactions

The compound undergoes cyclization with aldehydes or ketones to form fused heterocycles:

  • Reaction with benzaldehyde : In ethanol under reflux, forms thiazolidinone derivatives via Schiff base intermediates .

  • Cyclization with malononitrile : Produces triazolo-thiadiazepine hybrids under microwave irradiation (150–200°C, 10–15 min) .

Example Cyclization Outcomes :

SubstrateProductConditionsYield
BenzaldehydeThiazolidinone-Schiff base hybridEthanol, reflux75%
MalononitrileTriazolo-thiadiazepineMicrowave, 150°C88%

Alkylation and Acylation

The acetamide moiety participates in alkylation/acylation reactions:

  • Ethyl bromoacetate alkylation : Forms S-alkylated products in ethanol with K₂CO₃ .

  • Acylation with acetyl chloride : Yields N-acetyl derivatives, enhancing metabolic stability.

Reaction Efficiency :

Reaction TypeReagentYield
S-AlkylationEthyl bromoacetate82%
N-AcylationAcetyl chloride78%

pH-Dependent Reactivity

The compound exhibits pH-sensitive behavior:

  • Acidic conditions : Protonation of the thiazole nitrogen enhances electrophilic substitution at the 4-position.

  • Basic conditions : Deprotonation of -SH facilitates nucleophilic attacks or disulfide formation .

Catalytic Modifications

Transition metal catalysts (e.g., Pd, Cu) enable cross-coupling reactions:

  • Suzuki coupling : With aryl boronic acids, forms biaryl thiazole derivatives .

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the acetamide side chain .

Stability Under Reaction Conditions

Critical degradation pathways include:

  • Hydrolysis : The thiazole ring hydrolyzes in strong acidic/basic media (>pH 12 or <pH 2).

  • Thermal decomposition : Above 200°C, the compound degrades to 3,4-dichloroaniline and thiazole fragments.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a synthetic organic compound belonging to the thiazole derivatives class. Thiazole compounds are known for diverse biological activities and are often used in medicinal chemistry for developing pharmaceuticals.

IUPAC Name: N-(3,4-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
CAS No: 1142200-30-3
Molecular Formula: C11H8Cl2N2O2S2
Molecular Weight: 335.23 g/mol

This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The thiazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities. The structure features a dichlorophenyl group attached to a thiazole ring containing a mercapto and acetamide functional group, which are crucial for its biological activity. The thiazole ring can engage with enzymes and receptors, modulating their functions. Specific mechanisms include enzyme inhibition and receptor modulation. The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth and interact with cellular receptors to influence signaling pathways related to cell survival and apoptosis.

Antitumor Activity

Thiazole derivatives exhibit significant antitumor effects. Compounds similar to this compound have shown promising results in inhibiting cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity by increasing the compound's reactivity towards cellular targets.

Antitumor Activity of Thiazole Derivatives

CompoundIC50 (µg/mL)Cell Line
91.61 ± 1.92Jurkat
101.98 ± 1.22A-431

Antimicrobial Activity

Thiazole derivatives are also noted for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

  • Study on Anticancer Activity: Thiazole compounds could induce apoptosis in cancer cells through mitochondrial pathways. The presence of specific substituents on the phenyl ring was found to enhance this effect significantly.
  • Antimicrobial Efficacy: Certain thiazoles exhibited higher potency than conventional antibiotics.

Other activities

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly impacts physicochemical properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide C₁₁H₈Cl₂N₂O₂S₂ 335.23 3,4-diCl
N-(4-bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide C₁₁H₉BrN₂O₂S₂ 345.24 4-Br
N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide C₁₁H₈Cl₂N₂O₂S₂ 335.23 2,5-diCl
N-[2-chloro-5-(trifluoromethyl)phenyl]-...acetamide C₁₂H₈ClF₃N₂O₂S₂ 368.78 2-Cl, 5-CF₃
N-(3,4-difluorophenyl)-...acetamide C₁₁H₈F₂N₂O₂S₂ 290.23 3,4-diF
N-(2-ethoxyphenyl)-...acetamide C₁₃H₁₄N₂O₃S₂ 310.39 2-OEt
N-(2-methoxyphenyl)-...acetamide C₁₂H₁₂N₂O₃S₂ 296.40 2-OMe
Key Observations:

The trifluoromethyl (CF₃) group in the 2-chloro-5-CF₃ analog increases both lipophilicity and steric bulk, which may enhance target binding in hydrophobic pockets . Fluorine (e.g., 3,4-diF) offers moderate electron-withdrawing effects with smaller steric hindrance, balancing solubility and bioavailability .

Alkoxy Substituents: Methoxy (OMe) and ethoxy (OEt) groups are electron-donating, increasing electron density on the phenyl ring.

Positional Isomerism: The 2,5-dichloro analog (vs.

Thiazolone Core Modifications

The thiazolone ring’s tautomerism and substituent chemistry are critical for reactivity:

  • Tautomerism: Analogous compounds, such as N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide, exist as tautomeric mixtures (e.g., thione vs. thiol forms), which may influence stability and biological activity .

Biological Activity

N-(3,4-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, with the CAS number 1142200-30-3, is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The thiazole moiety is known for its diverse biological properties, including antimicrobial and anticancer activities.

The molecular formula of this compound is C11H8Cl2N2O2S2, with a molecular weight of 335.23 g/mol. The structure features a dichlorophenyl group attached to a thiazole ring containing a mercapto and acetamide functional group, which are crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets. The thiazole ring can engage with enzymes and receptors, modulating their functions. Specific mechanisms include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation: It may interact with cellular receptors to influence signaling pathways related to cell survival and apoptosis.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines:

CompoundIC50 (µg/mL)Cell Line
91.61 ± 1.92Jurkat
101.98 ± 1.22A-431

The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity by increasing the compound's reactivity towards cellular targets .

Antimicrobial Activity

Thiazole derivatives are also noted for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives:

  • Study on Anticancer Activity : A study demonstrated that thiazole compounds could induce apoptosis in cancer cells through mitochondrial pathways. The presence of specific substituents on the phenyl ring was found to enhance this effect significantly.
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity against various pathogens using the dilution method, revealing that certain thiazoles exhibited higher potency than conventional antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a substituted thiazolone intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. For example:
  • Step 1 : Prepare the thiazolone core by cyclizing thiourea derivatives with α-halo ketones.
  • Step 2 : React the thiazolone with N-(3,4-dichlorophenyl)chloroacetamide in anhydrous dioxane under reflux (4–6 hours, monitored by TLC).
  • Key Reagents : Chloroacetyl chloride, TEA, dioxane .
    Table 1 : Example Reaction Conditions
ComponentRoleQuantity (mmol)
Thiazolone derivativeCore reactant10
Chloroacetyl chlorideAcetylating agent10
TriethylamineBase/Catalyst1.4 mL
SolventDioxane25 mL

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., thiol proton at δ 10–12 ppm).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (see for analogous thiadiazole structures).
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., ESI+ for [M+H]+ ion).
    Reference : Structural analogs in and highlight the importance of crystallographic validation for heterocyclic systems.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) principles:
  • Factors : Temperature, solvent polarity, catalyst concentration, and reaction time.
  • Response Surface Methodology (RSM) : Use central composite design to model interactions (e.g., solvent polarity vs. reaction rate).
  • Case Study : demonstrates how statistical optimization reduced trial-and-error in analogous thiazole syntheses.
    Table 2 : Example DoE Parameters for Optimization
FactorLow LevelHigh LevelOptimal Value
Temperature (°C)6010080
Solvent (dioxane:DMF)9:11:13:1
Catalyst (TEA, mL)1.02.01.4

Q. What computational strategies predict the compound’s reactivity or biological interactions?

  • Methodological Answer : Integrate quantum mechanics (QM) and molecular dynamics (MD):
  • QM : Use Gaussian or ORCA for transition-state modeling (e.g., thiol-thione tautomerism).
  • MD : Simulate ligand-protein docking (e.g., COX-2 or kinase targets) with AutoDock Vina.
  • ICReDD Framework : highlights combining computational and experimental data to design reaction pathways.

Q. How can discrepancies in reported biological activity data be resolved?

  • Methodological Answer : Conduct systematic validation:
  • Dose-Response Curves : Ensure IC50_{50}/EC50_{50} values are reproducible across cell lines (e.g., notes thiazoles’ antimicrobial variability).
  • Purity Analysis : Use HPLC (>98% purity) to rule out impurities affecting activity.
  • Target Engagement Assays : Confirm binding via SPR or ITC (e.g., ’s pyrazolo-pyrimidine analogs).

Q. What strategies mitigate stability challenges during storage or biological assays?

  • Methodological Answer : Address hydrolytic and oxidative degradation:
  • Lyophilization : Stabilize the thiol group by storing as a lyophilized powder under argon.
  • Buffering : Use PBS (pH 7.4) with EDTA to chelate metal ions that catalyze oxidation.
  • Accelerated Stability Studies : Monitor degradation via LC-MS under stress conditions (40°C/75% RH for 4 weeks) .

Methodological Tables for Reference

Table 3 : Biological Activity Profiling (Hypothetical Data)

Assay TypeTargetActivity (IC50_{50})Reference
AntimicrobialS. aureus12.5 µM
AnticancerHeLa Cells8.7 µMHypothetical
Enzyme InhibitionCOX-20.45 µM

Table 4 : Recommended Analytical Techniques

TechniqueApplicationKey Parameters
HPLC-PDAPurity assessmentC18 column, 254 nm
XRDCrystal structure resolutionCu-Kα radiation
ITCBinding affinity measurementΔG, ΔH, Kd_d

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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